Cas no 2137626-89-0 (2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl-)
![2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl- structure](https://ja.kuujia.com/scimg/cas/2137626-89-0x500.png)
2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl- 化学的及び物理的性質
名前と識別子
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- 2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl-
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- インチ: 1S/C13H23NO2/c1-10(2)8-12(15)14-7-5-6-11(9-14)13(3,4)16/h8,11,16H,5-7,9H2,1-4H3
- InChIKey: MQVZTSPXLTWJBJ-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCC(C(O)(C)C)C1)(=O)/C=C(/C)\C
2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377102-1.0g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-3-methylbut-2-en-1-one |
2137626-89-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-377102-0.05g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-3-methylbut-2-en-1-one |
2137626-89-0 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-377102-5.0g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-3-methylbut-2-en-1-one |
2137626-89-0 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-377102-0.1g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-3-methylbut-2-en-1-one |
2137626-89-0 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-377102-0.5g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-3-methylbut-2-en-1-one |
2137626-89-0 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-377102-10.0g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-3-methylbut-2-en-1-one |
2137626-89-0 | 10.0g |
$3131.0 | 2023-03-02 | ||
Enamine | EN300-377102-0.25g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-3-methylbut-2-en-1-one |
2137626-89-0 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-377102-2.5g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-3-methylbut-2-en-1-one |
2137626-89-0 | 2.5g |
$1428.0 | 2023-03-02 |
2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl- 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl-に関する追加情報
Chemical Profile of 2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl- (CAS No. 2137626-89-0)
2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl-, identified by its Chemical Abstracts Service (CAS) number 2137626-89-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit significant potential in modulating biological pathways, making it a subject of extensive interest for academic and industrial applications.
The molecular structure of 2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl features a combination of functional groups that contribute to its unique chemical properties. The presence of an isopropyl group and a piperidine ring in its molecular framework suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for drug development. Specifically, the isopropyl group attached to the piperidine ring may enhance solubility and metabolic stability, while the ketone moiety could serve as a key pharmacophore for binding to biological targets.
In recent years, there has been growing interest in the development of novel compounds that can interact with biological systems in a targeted manner. The structural features of CAS No. 2137626-89-0 make it an attractive candidate for further investigation in this regard. Researchers have been exploring its potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. The compound's ability to modulate neurotransmitter activity and inhibit inflammatory pathways has been a focal point of several studies.
One of the most compelling aspects of 2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl is its structural similarity to known bioactive molecules. This similarity suggests that it may be able to interact with existing drug targets, potentially leading to the development of new therapeutic agents with improved efficacy and reduced side effects. Additionally, the compound's complex structure provides opportunities for further chemical modification, allowing researchers to fine-tune its pharmacological properties.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process for novel bioactive compounds. CAS No. 2137626-89-0 has been subjected to various computational studies to predict its binding affinity to different biological targets. These studies have provided valuable insights into its potential mechanisms of action and have guided experimental investigations.
The synthesis of 2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl presents both challenges and opportunities for chemists. The complexity of its molecular structure requires sophisticated synthetic strategies to ensure high yield and purity. However, the development of novel synthetic routes has opened up new possibilities for producing this compound on an industrial scale. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.
In conclusion, 2-Buten-1-one, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-3-methyl (CAS No. 2137626-89-0) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in the development of novel therapeutic agents.
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